(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((4-nitrophenyl)amino)acrylonitrile
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Description
(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((4-nitrophenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C18H11FN4O2S and its molecular weight is 366.37. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and In Vitro Cytotoxic Activities
The synthesis of acrylonitriles, substituted with various heterocycles such as triazoles, benzimidazoles, and phenyl rings, has been extensively studied for their potential in vitro cytotoxic activities against human cancer cell lines. A study by Sa̧czewski et al. (2004) revealed that these compounds demonstrate significant cytotoxic potency, with some analogs showing enhanced activity against cancer cells compared to noncancerous cells. The structure-activity relationships (SAR) indicated the flexibility of substituents at certain positions, influencing their cytotoxic potential (Sa̧czewski, Reszka, Gdaniec, Grünert, & Bednarski, 2004).
Crystal Structure and Spectroscopic Study
The crystal structure and spectroscopic characteristics of novel benzimidazoles and benzimidazoquinolines, potentially used as chemosensors for detecting various cations, were explored by Hranjec et al. (2012). These compounds, characterized by 1H, 13C NMR, MS, UV/Vis, and fluorescence spectroscopy, exhibit selective interactions with specific cations, highlighting their applicability in sensor technology (Hranjec, Horak, Tireli, Pavlović, & Karminski-Zamola, 2012).
Material Science Applications
Photoinduced Birefringence in Polymers
The ability of certain acrylonitrile derivatives to exhibit photoinduced birefringence when doped into polymers such as PMMA has been demonstrated by Szukalski et al. (2015). This property is crucial for developing optical switchers and photonic applications, showcasing the material's potential in the field of optoelectronics (Szukalski, Haupa, Miniewicz, & Myśliwiec, 2015).
Biology and Chemistry Applications
Antioxidant Activity of Thiazolidin-4-one Derivatives
The synthesis of 2-(4-fluorophenyl)thiazolidin-4-one derivatives has revealed promising antioxidant activities. These compounds, derived from 4-fluorobenzaldehyde, have shown significant potential in biological applications, emphasizing the diversity of research applications for such chemical structures (El Nezhawy, Ramla, Khalifa, & Abdulla, 2009).
Piezochromic Behaviors of Organic Powders
The study of piezochromic behaviors in organic powders under hydrostatic pressure by Ouyang et al. (2016) highlights the potential of acrylonitrile derivatives in developing materials with pressure-sensitive color-changing properties. Such materials could have significant applications in sensing and security technologies (Ouyang, Zhan, Lv, Cao, Li, Zhang, Wang, & Zhang, 2016).
Properties
IUPAC Name |
(Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-nitroanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN4O2S/c19-14-3-1-12(2-4-14)17-11-26-18(22-17)13(9-20)10-21-15-5-7-16(8-6-15)23(24)25/h1-8,10-11,21H/b13-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRHLTYJDUDFNP-RAXLEYEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=CC=C(C=C3)[N+](=O)[O-])C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=C\NC3=CC=C(C=C3)[N+](=O)[O-])/C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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